N-Desmethyl Zopiclone-d8 Hydrochloride
Overview
Description
N-Desmethyl Zopiclone-d8 Hydrochloride is a deuterium-labeled analog of N-Desmethyl Zopiclone, which is a metabolite of the sedative-hypnotic drug Zopiclone. This compound is primarily used as an internal standard in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography .
Mechanism of Action
Target of Action
N-Desmethyl Zopiclone-d8 Hydrochloride, a derivative of Zopiclone, primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This receptor complex plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound exerts its action by binding to the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This interaction enhances the binding of GABA to the GABA A receptors, leading to an increase in the frequency of chloride channel opening events . This results in an influx of chloride ions, causing hyperpolarization of the neuron and thus decreasing neuronal excitability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By modulating the GABA B Z receptor complex, it enhances the inhibitory effects of GABA, the brain’s predominant inhibitory neurotransmitter . This leads to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
Pharmacokinetics
The metabolites include an N-oxide derivative and an N-desmethyl metabolite
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the potentiation of GABAergic neurotransmission . This results in decreased neuronal excitability, which can lead to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Zopiclone-d8 Hydrochloride involves the deuteration of N-Desmethyl ZopicloneThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Zopiclone-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents, reducing agents, and alkylating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce deuterated N-oxide derivatives, while reduction reactions may yield deuterated alcohols or amines .
Scientific Research Applications
N-Desmethyl Zopiclone-d8 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as an internal standard in analytical chemistry for the accurate quantification of Zopiclone and its metabolites.
Biology: It is used in pharmacokinetic studies to understand the metabolism and distribution of Zopiclone in biological systems.
Medicine: It aids in therapeutic drug monitoring and the development of new sedative-hypnotic drugs.
Industry: It is utilized in the quality control and validation of pharmaceutical products containing Zopiclone
Comparison with Similar Compounds
Similar Compounds
N-Desmethyl Zopiclone: The non-deuterated analog of N-Desmethyl Zopiclone-d8 Hydrochloride.
Zopiclone: The parent compound from which N-Desmethyl Zopiclone is derived.
Eszopiclone: The active stereoisomer of Zopiclone, used as a sedative-hypnotic drug.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and accuracy as an internal standard in analytical applications. This labeling allows for precise quantification and analysis of Zopiclone and its metabolites in various research and clinical settings .
Properties
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O3.ClH/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22;/h1-4,9,15,18H,5-8H2;1H/i5D2,6D2,7D2,8D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVDCBVWUQHQPB-CADLHFACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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